

4-Bromo-N,N-diethylaniline CAS number 2052-06-4

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Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B7770344

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An In-depth Technical Guide to **4-Bromo-N,N-diethylaniline** (CAS: 2052-06-4)

This guide provides a comprehensive technical overview of **4-Bromo-N,N-diethylaniline**, a versatile halogenated aromatic amine. It is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document delves into the compound's synthesis, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Compound Profile and Strategic Importance

4-Bromo-N,N-diethylaniline, with the CAS Registry Number 2052-06-4, is a substituted aniline derivative characterized by a bromine atom at the para position and two ethyl groups on the nitrogen atom. This specific arrangement of functional groups—an electron-donating diethylamino group and a synthetically versatile bromine atom—makes it a valuable intermediate in multi-step organic syntheses.

The diethylamino group is a moderately activating, ortho-para director in electrophilic aromatic substitution, while the bromo-substituent serves as a crucial handle for a variety of cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the aromatic ring, making it a key building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2]}

Physicochemical Properties

Accurate knowledge of a compound's physical properties is fundamental for its application in experimental work, ensuring appropriate handling, reaction setup, and purification strategies.

Property	Value	Source(s)
CAS Number	2052-06-4	[3] [4] [5]
Molecular Formula	C ₁₀ H ₁₄ BrN	[1] [2] [5]
Molecular Weight	228.13 g/mol	[2] [5]
Appearance	White to light yellow powder or lump	[1]
Melting Point	32-35 °C	[1] [3]
Boiling Point	269-271 °C	[1] [3]
Solubility	Insoluble in water	[1] [2]
Storage	Store in a cool, dry, well-ventilated area, away from light	[1] [2] [6]
Sensitivity	Light sensitive	[1] [2]

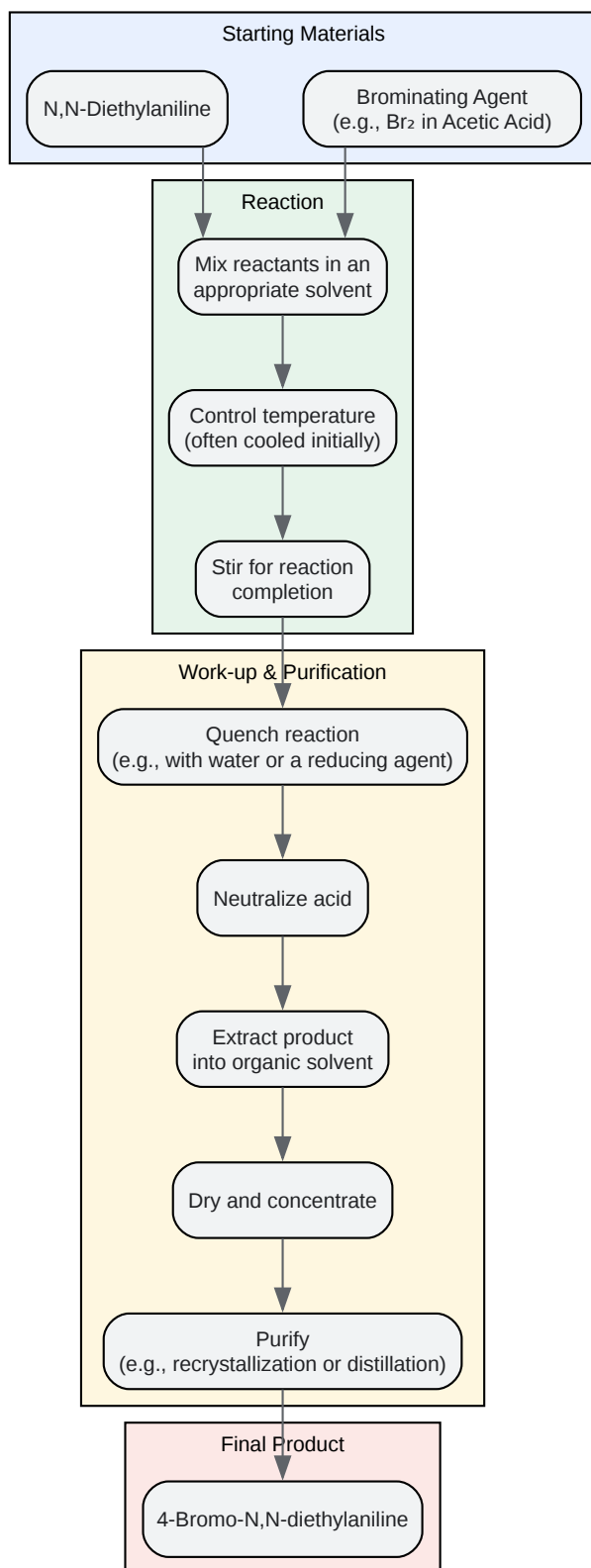
Synthesis and Manufacturing Insights

The primary industrial synthesis of **4-Bromo-N,N-diethylaniline** involves the direct electrophilic bromination of N,N-diethylaniline. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity for the para-substituted product.

Causality in Synthesis: Achieving Para-Selectivity

The N,N-diethylamino group is a powerful activating group that directs electrophiles to the ortho and para positions. However, the steric bulk of the two ethyl groups significantly hinders electrophilic attack at the ortho positions.[\[7\]](#) This steric hindrance is the key causal factor that favors the formation of the para-brominated isomer, often leading to high yields of the desired product with minimal ortho-substituted byproducts.

Workflow for Electrophilic Bromination



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Caption: General workflow for the synthesis of **4-Bromo-N,N-diethylaniline**.

Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the bromination of activated anilines. [8]

- **Preparation:** In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid. Cool the flask in an ice bath.
- **Bromination:** Prepare a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.
- **Work-up:** Carefully pour the reaction mixture into a beaker of cold water. If a precipitate forms, it is the crude product. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.
- **Isolation:** Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and filter.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield pure **4-Bromo-N,N-diethylaniline**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **4-Bromo-N,N-diethylaniline** is dominated by the bromine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

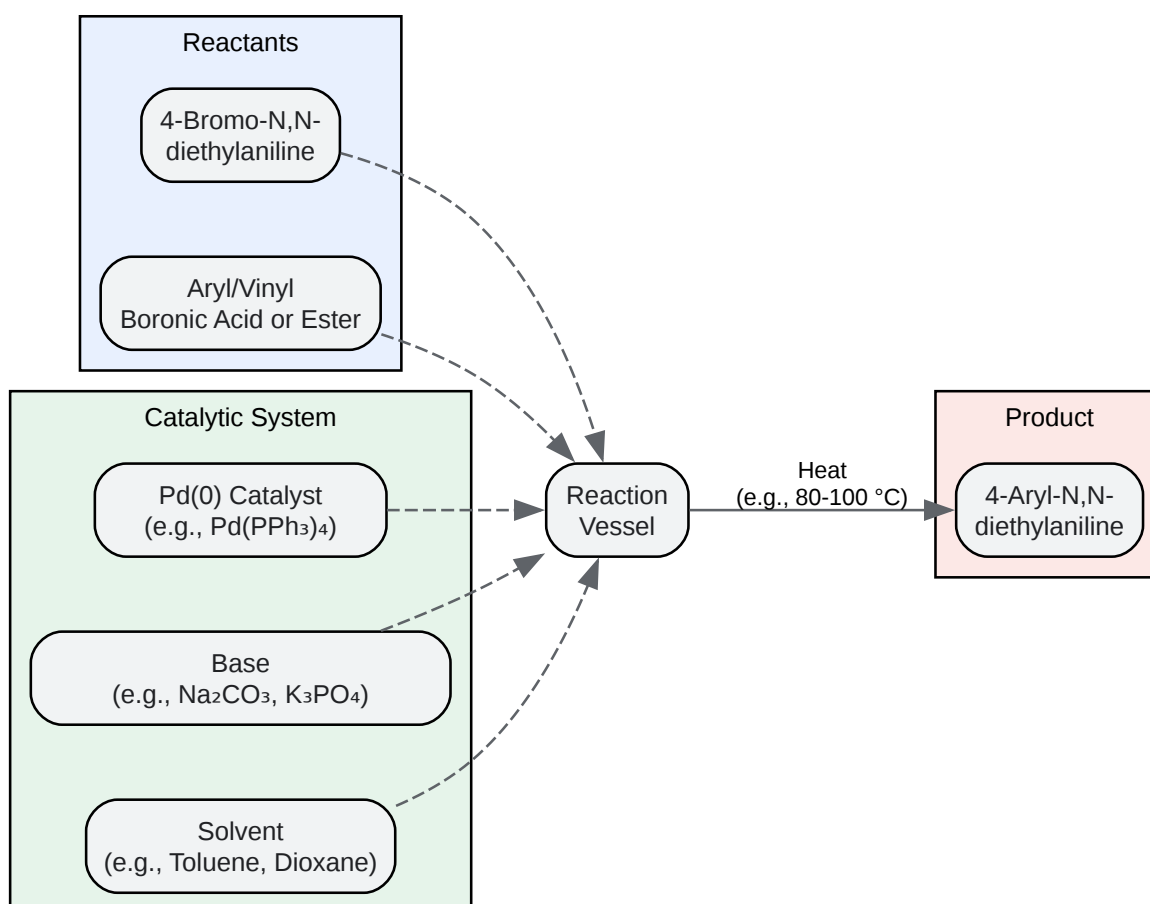
This compound is a common substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-

heteroatom bonds at the C4 position.^{[9][10][11][12]}

Causality in Reactivity: The mechanism for these reactions generally involves a three-stage catalytic cycle:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of **4-Bromo-N,N-diethylaniline**, forming a Pd(II) complex.
- Transmetalation (for Suzuki) or Alkyne Coordination (for Sonogashira): The coupling partner (e.g., an organoboron compound or a terminal alkyne) reacts with the Pd(II) complex.
- Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Workflow for a Suzuki Cross-Coupling Reaction



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Caption: Key components for a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

4-Bromo-N,N-diethylaniline is a crucial intermediate in several industrial sectors.

- **Pharmaceutical Synthesis:** It is a building block for various active pharmaceutical ingredients (APIs). The ability to use it in cross-coupling reactions allows for the construction of the complex scaffolds often found in modern therapeutics, such as kinase inhibitors.^[12]
- **Dye Manufacturing:** The diethylaminoaniline chromophore is a component of many dyes. The bromo-functionality allows for its incorporation into larger polymeric or functional dye structures.^{[1][6]}
- **Materials Science:** It can be used to synthesize novel organic electronic materials, such as fluorescent probes and components for organic light-emitting diodes (OLEDs), by coupling it with other aromatic systems.^[13]

Analytical Characterization

Confirming the identity and purity of **4-Bromo-N,N-diethylaniline** is typically achieved through a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which appear as two doublets (an AA'BB' system) due to the para-substitution. It will also display a quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, respectively.
 - ¹³C NMR: The spectrum will show distinct signals for the four unique aromatic carbons (ipso, ortho, meta, and para to the amino group) and two signals for the ethyl carbons.
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).^[14]

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-N stretching of the aromatic amine, C-H stretching of the aromatic and alkyl groups, and C-Br stretching.

Safety, Handling, and Storage

Proper handling of **4-Bromo-N,N-diethylaniline** is essential to ensure laboratory safety.

Hazard Identification:

- Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[15][16]
- Irritation: It is known to cause skin irritation and serious eye irritation.[15][16][17]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][18] Keep away from strong oxidizing agents and direct light.[2][17]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
 - Ingestion: If swallowed, rinse mouth and call a physician or poison control center.[16]
 - Inhalation: Move the person to fresh air.[16]

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